2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one is an organic compound that features a phenylthio group attached to an ethanone backbone, which is further substituted with a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of a phenylthio compound with a piperidin-1-yl ethanone precursor. Common synthetic routes include:
Nucleophilic Substitution: A phenylthio group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the ethanone precursor is replaced by a phenylthio nucleophile.
Condensation Reactions: The condensation of a phenylthio compound with a piperidin-1-yl ethanone under acidic or basic conditions can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nucleophilic substitution or condensation reactions, optimized for high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the phenylthio group.
Alcohols: Formed from the reduction of the carbonyl group.
Substituted Ethanones: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The piperidin-1-yl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylthio)-1-(morpholin-4-yl)ethan-1-one: Similar structure but with a morpholin-4-yl group instead of a piperidin-1-yl group.
2-(Phenylthio)-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure but with a pyrrolidin-1-yl group instead of a piperidin-1-yl group.
Uniqueness
2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of both the phenylthio and piperidin-1-yl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-phenylsulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13(14-9-5-2-6-10-14)11-16-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALJCIWZQJATKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358051 |
Source
|
Record name | AC1LGQZX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15911-04-3 |
Source
|
Record name | AC1LGQZX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.